Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-
Overview
Description
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- is an organic compound with the molecular formula C8H21NSi and a molecular weight of 159.3445 g/mol . This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. The trimethylsilyl group attached to the nitrogen atom imparts unique properties to the molecule, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- typically involves the reaction of N-ethyl ethanamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
N-ethyl ethanamine+trimethylsilyl chloride→Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-+HCl
The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of silyl ethers or silyl amides.
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected amines.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- involves its ability to act as a nucleophile due to the presence of the nitrogen atom. The trimethylsilyl group enhances the nucleophilicity of the nitrogen, making it more reactive in substitution and addition reactions. The compound can interact with various molecular targets, including electrophilic centers in organic molecules, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N-ethyl-: Lacks the trimethylsilyl group, making it less reactive in certain chemical reactions.
Ethanamine, N-methyl-: Similar structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Diethylamine: Contains two ethyl groups attached to the nitrogen, differing in steric and electronic properties.
Uniqueness
Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts enhanced reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications where such properties are desired .
Properties
IUPAC Name |
N-ethyl-N-(trimethylsilylmethyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NSi/c1-6-9(7-2)8-10(3,4)5/h6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJOYCXFJUTKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147137 | |
Record name | Ethanamine, N-ethyl-N-((trimethylsilyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10545-36-5 | |
Record name | Ethanamine, N-ethyl-N-((trimethylsilyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, N-ethyl-N-((trimethylsilyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diethyl(trimethylsilylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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